4,4,9,9-Tetrabromobicyclo[6.1.0]nonane
Description
4,4,9,9-Tetrabromobicyclo[6.1.0]nonane is a polybrominated bicyclic compound with a strained bridge structure. It is derived from 9,9-dibromobicyclo[6.1.0]nonane (CAS 1196-95-8), a well-characterized precursor. The tetrabromo derivative is synthesized via cyclonona-1,2-diene intermediates and subsequent reduction with dimethylaluminum in methylsulfate (MeSO₄) .
Properties
CAS No. |
61832-86-8 |
|---|---|
Molecular Formula |
C9H12Br4 |
Molecular Weight |
439.81 g/mol |
IUPAC Name |
4,4,9,9-tetrabromobicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H12Br4/c10-8(11)4-1-2-6-7(3-5-8)9(6,12)13/h6-7H,1-5H2 |
InChI Key |
KKFHYTPVIQDMKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2(Br)Br)CCC(C1)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,9,9-Tetrabromobicyclo[6.1.0]nonane typically involves the bromination of bicyclo[6.1.0]nonane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of 4,4,9,9-Tetrabromobicyclo[6.1.0]nonane involves large-scale bromination processes. These processes are designed to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced bromination techniques ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4,9,9-Tetrabromobicyclo[6.1.0]nonane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Under certain conditions, the compound can be oxidized to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various functionalized derivatives, while reduction can produce partially brominated compounds .
Scientific Research Applications
4,4,9,9-Tetrabromobicyclo[6.1.0]nonane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of flame retardants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4,9,9-Tetrabromobicyclo[6.1.0]nonane involves its ability to interact with various molecular targets. The bromine atoms in the compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical and industrial processes .
Comparison with Similar Compounds
Table 1: Key Properties of 4,4,9,9-Tetrabromobicyclo[6.1.0]nonane and Related Compounds
*Calculated based on dibromo precursor.
Reactivity and Functional Differences
- 4,4,9,9-Tetrabromobicyclo[6.1.0]nonane: The additional bromines at the 4-positions likely increase steric strain, influencing elimination pathways. For example, treatment with strong bases (e.g., potassium tert-butoxide) may yield bicyclo[6.1.0]non-1-ene via dehydrohalogenation .
- 9,9-Dibromobicyclo[6.1.0]nonane: Exhibits distinct cis/trans isomerism. The trans isomer reacts with silver tosylate to form cis-2-bromo-3-tosyloxycyclonon-1-ene, demonstrating stereospecific ring expansion . Its smaller ring size facilitates "semiconcerted" ring-opening, producing transient strained cations .
- 9-Azabicyclo[6.1.0]nonane Derivatives: Nitrogen incorporation expands utility in drug design (e.g., bioactive alkaloid analogs) but reduces halogen-driven reactivity .
- 9-BBN : Unlike brominated bicyclics, its boron center enables hydroboration-oxidation reactions, critical in alkene functionalization .
Physicochemical Properties
- Melting/Boiling Points : The dibromo compound’s cis isomer melts at 19°C, while the trans isomer melts at 44.5°C . The tetrabromo derivative’s higher molecular weight suggests elevated boiling points, though experimental data are lacking.
- Spectroscopic Data : ¹H NMR of the dibromo compound shows distinct signals for cis (δ 1.1–2.1 ppm) and trans (δ 1.0–2.35 ppm) isomers . The tetrabromo compound’s NMR would likely exhibit further upfield shifts due to increased electron withdrawal from bromines.
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